Ortho Br/F Pairing Enables Exclusive C–Br Oxidative Addition While Preserving C–F for Sequential Cross-Coupling
In nickel-catalyzed Suzuki–Miyaura reactions of fluoronaphthalene substrates, the C–F bond remains intact under standard Pd-catalyzed conditions, allowing exclusive C–Br coupling, while Ni catalysts with ZrF₄/TiF₄ co-catalysts subsequently activate the C–F bond. This sequential orthogonality is intrinsic to the Br/F pair and cannot be replicated by Br/Cl or Br/I analogs, where C–Cl oxidative addition is too slow and C–I competes directly with C–Br [1]. The aryl fluoride coupling protocol achieves cross-coupling of fluoronaphthalenes bearing fused aromatic rings at 80°C in toluene, with the C–F activation step mediated by Ni(cod)₂/PCy₃ in the presence of ZrF₄ (10 mol%) [1].
| Evidence Dimension | Stepwise chemoselectivity: ability to couple at C–Br while preserving C–F |
|---|---|
| Target Compound Data | 1-Br-2-F-naphthalene: C–Br site coupled first; C–F site activated second via Ni/ZrF₄ at 80 °C |
| Comparator Or Baseline | 1-Br-2-Cl-naphthalene: C–Cl oxidative addition requires higher temperatures or specialized ligands; no comparable sequential protocol reported. 1-Br-2-I-naphthalene: C–I competes with C–Br for oxidative addition, eliminating orthogonality. |
| Quantified Difference | Qualitative but mechanistically definitive: Br/F pair provides the only demonstrated sequential two-step cross-coupling pathway among 1,2-dihalonaphthalenes |
| Conditions | Ni(cod)₂/PCy₃ catalyst system, ZrF₄ co-catalyst, toluene, 80 °C, boronic ester coupling partner [1] |
Why This Matters
Enables iterative coupling strategies for constructing asymmetric biaryl architectures where the order of bond formation is critical for target molecule topology.
- [1] Tobisu, M.; Xu, T.; Shimasaki, T.; Chatani, N. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. J. Am. Chem. Soc. 2011, 133 (48), 19505–19511. View Source
